Lipophilicity Advantage: +1.1 Log Unit Increase in Computed XLogP3 Over the Parent 2-(Difluoromethyl)pyridine Scaffold
The target compound 6-chloro-2-(difluoromethyl)-3-fluoropyridine exhibits a computed XLogP3 value of 2.6, representing a substantial increase of +1.1 log units over the simpler analog 2-(difluoromethyl)pyridine (XLogP3 = 1.5) [1][2]. This increase is quantitatively consistent with the additive contributions of the 3-fluoro and 6-chloro substituents to molecular lipophilicity. When compared to the regioisomer 2-chloro-6-(difluoromethyl)pyridine (LogP = 2.67), the target compound shows nearly identical overall lipophilicity, confirming that the total halogen content rather than positional arrangement is the dominant driver of this parameter . However, the critical differentiation emerges when considering 3-(difluoromethyl)-2-fluoropyridine (XLogP3 = 1.9), which is 0.7 log units less lipophilic despite having the same molecular formula (C₆H₄F₃N, MW 147.10) as 2-(difluoromethyl)-3-fluoropyridine, demonstrating that the position of the difluoromethyl group relative to the fluorine substituent significantly modulates physicochemical properties . The target compound's additional chlorine atom provides both a synthetic handle and a lipophilicity enhancement unattainable with non-chlorinated analogs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-(Difluoromethyl)pyridine: XLogP3 = 1.5; 2-Chloro-6-(difluoromethyl)pyridine: LogP = 2.67; 3-(Difluoromethyl)-2-fluoropyridine: XLogP3 = 1.9 |
| Quantified Difference | Δ = +1.1 log unit vs. 2-(difluoromethyl)pyridine; Δ = -0.07 vs. 2-chloro-6-(difluoromethyl)pyridine; Δ = +0.7 vs. 3-(difluoromethyl)-2-fluoropyridine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019/2025 release); ChemSrc LogP data for 2-chloro-6-(difluoromethyl)pyridine |
Why This Matters
A 1.1 log unit increase in lipophilicity substantially affects membrane permeability, plasma protein binding, and overall pharmacokinetic profile of derived drug candidates, making the target compound a more appropriate lipophilic building block when enhanced cellular uptake is desired.
- [1] PubChem Compound Summary, CID 121483813, 6-Chloro-2-(difluoromethyl)-3-fluoropyridine, XLogP3 = 2.6. View Source
- [2] PubChem Compound Summary, CID 639501, 2-(Difluoromethyl)pyridine, XLogP3 = 1.5. View Source
